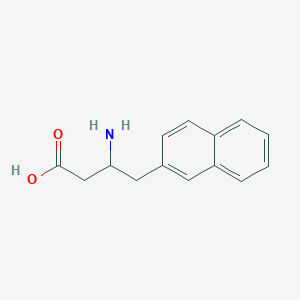

3-Amino-4-(2-naphthyl)butyric acid

Overview

Description

3-Amino-4-(2-naphthyl)butyric acid, also known as Boc-4-(2-naphthyl)-D-β-homoalanine or Boc-D-β-2-Homonal-OH, is a compound used in peptide synthesis . It has a molecular weight of 329.39 .

Molecular Structure Analysis

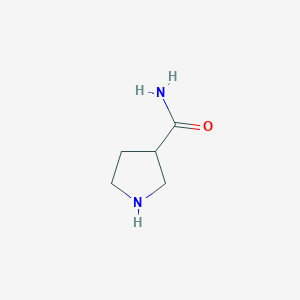

The linear formula of 3-Amino-4-(2-naphthyl)butyric acid is C10H7CH2CH[NHCO2C(CH3)3]CH2CO2H . The SMILES string representation is CC©©OC(=O)NC@@H=O)Cc1ccc2ccccc2c1 .Physical And Chemical Properties Analysis

3-Amino-4-(2-naphthyl)butyric acid is a powder with a molecular weight of 329.39 . Its CAS number is 219297-10-6 .Scientific Research Applications

Photocleavable Protecting Groups for Carboxylic Acids

A study by Soares et al. (2015) investigated a novel heterocycle, 6-amino-4-chloromethyl-2-oxo-2H-naphtho[1,2-b]pyran, used in the preparation of ester conjugates of butyric acid. This research explored the use of benzocoumarin bearing an amino group as a photocleavable protecting group for carboxylic acids, demonstrating its potential in the controlled release of carboxylic acids upon irradiation at specific wavelengths (Soares, Hungerford, Costa, & Gonçalves, 2015).

Applications in Polymer Solar Cells

Lv et al. (2014) applied an amine-based, alcohol-soluble fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells. This study highlights the role of such compounds in improving the efficiency of organic solar cells (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Enantioselective Fluorescence Sensing

Research conducted by Liu, Pestano, and Wolf (2008) focused on enantioselective fluorescence sensing of chiral amino alcohols. They developed a highly fluorescent scandium complex used for accurate measurements of amino alcohols, showcasing the application of similar compounds in analytical chemistry (Liu, Pestano, & Wolf, 2008).

Dyeing Properties on Natural and Synthetic Polymers

A study by Hosseinnezhad et al. (2017) prepared new acid dyes based on naphthalimides and investigated their dyeing properties on wool fabrics. This research highlights the application of naphthalimide-based compounds in textile industry (Hosseinnezhad, Khosravi, Gharanjig, & Moradian, 2017).

Multistep Enzyme Catalyzed Reactions

D’Arrigo and Tessaro (2012) explored the use of non-natural amino acids, like D,L-3-(2-naphthyl)-alanine, in drug discovery. They demonstrated deracemization processes using multi-enzymatic redox systems, indicating the significance of similar compounds in pharmaceutical synthesis (D’Arrigo & Tessaro, 2012).

Supramolecular Assemblies in Crystal Engineering

Pang et al. (2015) analyzed weak interactions and hydrogen bonds in crystals of 2-hydroxy-3-naphthoic acid with N-containing cocrystal formers. This study provides insights into the role of such compounds in supramolecular chemistry and crystal engineering (Pang, Xing, Geng, Zhu, Liu, & Wang, 2015).

Harmonic Generation Response in Organic Solids

Zhao et al. (2004) investigated noncentrosymmetric organic solids for harmonic generation response. Their research on compounds like trans-2,3-dihydro-2,3-di(4'-pyridyl)benzo[e]indole, which possess chiral centers, indicates the application of such compounds in optoelectronics (Zhao, Li, Wang, Qu, Wang, Xiong, Abrahams, & Xue, 2004).

Safety and Hazards

The safety data sheet for 3-Amino-4-(2-naphthyl)butyric acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

3-amino-4-naphthalen-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVMIVFELRCSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591449 | |

| Record name | 3-Amino-4-(naphthalen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(2-naphthyl)butyric acid | |

CAS RN |

544455-87-0 | |

| Record name | 3-Amino-4-(naphthalen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)

![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)

![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)

![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)

![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)

![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)